molecular formula C9H9NO3 B2722054 (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol CAS No. 2058059-32-6

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2722054
CAS No.: 2058059-32-6
M. Wt: 179.175
InChI Key: LZMRRYRIKGREQH-VIFPVBQESA-N
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Description

Overview of the Indane Framework: Structural Features and Stereochemical Significance

The indane framework, characterized by a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a prevalent structural motif in a multitude of biologically active compounds and natural products. nih.gov This bicyclic system imparts a high degree of conformational rigidity, which is a desirable trait in drug design. By locking bonds in a more defined spatial orientation, a rigid scaffold can lead to higher binding affinity and selectivity for a specific biological target.

The stereochemical significance of the indane framework lies in its potential for substitution on both the aromatic and aliphatic rings. The fusion of the two rings creates a non-planar structure, and substituents on the five-membered ring can exist in specific stereochemical configurations. In (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, the hydroxyl group at the C1 position creates a stereocenter, giving rise to two enantiomers, (1S) and (1R). The defined (1S) configuration of this compound makes it a valuable chiral precursor for building larger molecules where this specific stereochemistry is required.

The Role of Chiral Nitro-Alcohols in Asymmetric Synthesis

Chiral β-nitro-alcohols are highly versatile intermediates in asymmetric synthesis. mdpi.com Their value stems from the synthetic utility of both the hydroxyl (-OH) and nitro (-NO₂) groups. The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces β-nitro-alcohols and has been refined to allow for high levels of stereocontrol. nih.gov

The significance of these functional groups lies in their transformability:

The Nitro Group: It can be readily reduced to a primary amine (-NH₂), providing a direct route to chiral β-amino alcohols, which are core components of numerous pharmaceuticals. The nitro group can also be converted into other functional groups such as ketones or nitriles.

The Hydroxyl Group: It can be oxidized, protected, or used as a handle for further synthetic transformations, allowing for the construction of more complex molecular frameworks.

The presence of both functionalities in a chiral nitro-alcohol like (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol provides synthetic chemists with a powerful tool for elaborating molecular structures with precise control over stereochemistry.

Historical Context and Emerging Research Trajectories for (1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol

The documented history of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is relatively recent, appearing primarily within the patent literature associated with pharmaceutical research and development. Its emergence is linked to the ongoing demand for novel, enantiomerically pure building blocks for the synthesis of new therapeutic agents.

Patents filed around 2015 identify this specific compound as an intermediate in the synthesis of "therapeutic compounds". chiralen.com This indicates that its development was driven by its utility in constructing larger, more complex molecules with potential pharmacological activity. The emerging research trajectory for this compound is therefore closely tied to its application in drug discovery programs. It is not typically studied as an end-product but rather as a crucial stepping stone, valued for the specific chirality and functionality it introduces into a synthetic pathway.

Scope and Objectives of Academic Research on the Compound

The primary objective of research involving (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is its strategic use as a chiral building block. The scope of this research is largely within the realm of medicinal chemistry and process development for pharmaceuticals.

Key research objectives include:

Efficient Synthesis: Developing scalable and cost-effective synthetic routes to produce the enantiomerically pure (1S) form of the molecule.

Application in Target-Oriented Synthesis: Utilizing the compound as a key intermediate in the multi-step synthesis of complex, biologically active molecules. The inherent stereochemistry of the inden-1-ol is used to set a critical stereocenter in the final target molecule.

Elaboration of the Framework: Exploring reactions that modify the nitro and hydroxyl groups to build diverse molecular architectures, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

In essence, the academic and industrial interest in (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is focused on its role as an enabler—a tool for constructing the next generation of complex chiral molecules with potential therapeutic applications.

Properties

IUPAC Name

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRRYRIKGREQH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1s 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Stereogenic Hydroxyl Group at C-1

The secondary benzylic alcohol at the C-1 position is a key site for various chemical modifications. Its reactivity is central to derivatization, substitution, and stereospecific transformations.

The hydroxyl group of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol can be readily derivatized to form esters or ethers. These reactions are often employed to protect the alcohol functionality or to introduce moieties that facilitate subsequent synthetic steps.

Esterification: The alcohol can be converted into an ester by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). For example, reaction with acetyl chloride would yield (1S)-4-nitro-2,3-dihydro-1H-inden-1-yl acetate. This transformation is useful for protecting the hydroxyl group during reactions targeting other parts of the molecule.

Etherification: Formation of ethers, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride), serves as another common protecting group strategy. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl groups.

These derivatization reactions are crucial for multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked.

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a group that can be easily displaced by a nucleophile.

Common activation strategies include:

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups, facilitating subsequent SN2 reactions.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the benzylic alcohol into the corresponding chloride or bromide.

Once activated, the C-1 position becomes susceptible to attack by a wide range of nucleophiles, including azides, cyanides, and various carbon- and heteroatom-centered nucleophiles, allowing for the introduction of diverse functionalities.

Given the chiral nature of the C-1 carbon, reactions at this center can proceed with specific stereochemical outcomes. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.

For (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, a nucleophilic substitution reaction proceeding through an SN2 mechanism would be stereospecific. After activation of the hydroxyl group, attack by a nucleophile will occur from the side opposite to the leaving group. This results in a predictable inversion of configuration at the stereocenter, transforming the (S)-enantiomer into a product with an (R)-configuration at the C-1 position. This stereochemical control is fundamental in asymmetric synthesis, where preserving or inverting a specific stereocenter is required.

Transformations of the Aromatic Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to a primary amine is one of the most common and synthetically useful transformations in organic chemistry. scispace.comjsynthchem.com This conversion of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol yields (1S)-4-amino-2,3-dihydro-1H-inden-1-ol, a valuable building block for pharmaceuticals and other complex molecules. A variety of reducing systems can accomplish this transformation with high efficiency. jsynthchem.comscispace.com

Catalytic hydrogenation is a widely used method, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. stevens.edu Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst, is another effective approach. google.comgoogle.com Additionally, reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and reliable method. scispace.com

Reagent/Catalyst SystemTypical SolventGeneral ConditionsSelectivity Notes
H₂, Pd/C (5-10%)Ethanol, Methanol, or Ethyl AcetateRoom temperature, 1-4 atm H₂Highly efficient; may also reduce other susceptible groups if present.
Sn, HCl (conc.)Ethanol/WaterRefluxClassic method; requires stoichiometric metal and strong acid.
Fe, HCl or Acetic AcidWater/EthanolRefluxOften milder and more selective than Sn/HCl.
NaBH₄, Ni(PPh₃)₄EthanolRoom temperatureA method to enhance the reducing power of sodium borohydride (B1222165) for nitro groups. jsynthchem.com
Hydrazine (N₂H₄), Catalyst (e.g., Pd/C, Fe)EthanolRoom temperature to refluxAvoids the need for high-pressure hydrogen gas. scispace.com

Besides complete reduction to the amine, the nitro group can be transformed into other functionalities through selective reduction. Under controlled conditions, partial reduction can yield intermediate oxidation states such as the nitroso or hydroxylamine (B1172632) derivatives. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a known method for converting nitroarenes to N-arylhydroxylamines. nih.gov These hydroxylamines are themselves useful synthetic intermediates.

Furthermore, the aromatic nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by other strong electron-withdrawing groups on the ring and potent nucleophiles. nih.govrsc.org

In polynitro compounds, selective reduction of one nitro group over another is possible. stackexchange.com While the title compound has only one nitro group, the principles of chemoselectivity are important. For instance, reagents like sodium polysulfide are known to selectively reduce one nitro group in dinitro compounds, often favoring the less sterically hindered position. stackexchange.com

Modifications and Functionalization of the Indane Ring System

The indane ring system of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol offers several positions for chemical modification. These include the aromatic part of the ring and the saturated five-membered ring. The reactivity of each part is heavily influenced by the existing substituents—the nitro group on the aromatic ring and the hydroxyl group on the saturated ring.

Electrophilic Aromatic Substitution (if applicable after nitro group modification)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org However, the presence of the nitro (–NO₂) group at the C4 position of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol significantly influences the feasibility and outcome of such reactions.

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. libretexts.org Consequently, the ring is substantially less reactive than benzene (B151609), making standard EAS reactions challenging. libretexts.org Furthermore, the nitro group acts as a meta-director, meaning any substitution that does occur would be directed to the C6 position. libretexts.org

To facilitate electrophilic aromatic substitution and unlock broader synthetic possibilities, the deactivating nitro group must first be modified into an activating group. A common and effective strategy is the reduction of the nitro group to an amine (–NH₂) group, yielding (1S)-4-amino-2,3-dihydro-1H-inden-1-ol. This transformation can be achieved using various reducing agents, such as metals like iron or zinc in an acidic medium. youtube.com

The resulting amino group is a potent activating group and an ortho, para-director. libretexts.org This electronic shift dramatically increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the positions ortho and para to the amino group, which correspond to the C5 and C7 positions of the indane scaffold. With the activated ring system of the 4-amino derivative, a range of electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts reactions, become viable. wikipedia.org

Substituent GroupEffect on ReactivityDirecting EffectExample Reactions on Activated Ring
Nitro (–NO₂)Strongly DeactivatingMetaSubstitution is highly disfavored.
Amine (–NH₂)Strongly ActivatingOrtho, ParaHalogenation, Sulfonation, Friedel-Crafts Acylation

Reactions on the Saturated Ring (e.g., bromination of related indanones)

The five-membered saturated ring of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol also presents opportunities for functionalization. Key reactive sites include the hydroxyl group at C1 and the methylene (B1212753) group (–CH₂) at C2, which is alpha to the aromatic ring.

One significant transformation is the oxidation of the secondary alcohol at C1 to a ketone, which would yield 4-nitro-2,3-dihydro-1H-inden-1-one (4-nitro-1-indanone). This reaction can be accomplished using standard oxidizing agents like Jones' reagent or o-iodoxybenzoic acid (IBX), which have been used for similar transformations on related indanol systems. nih.gov The resulting indanone is a versatile intermediate.

The methylene group at the C2 position in the corresponding 1-indanone (B140024) or in related indane-1,3-diones is activated by the adjacent carbonyl group(s) and the aromatic ring, making it susceptible to reactions like halogenation. nih.govencyclopedia.pub Bromination of the active methylene position in indane-1,3-dione, for instance, can be achieved with high yields using reagents such as a combination of potassium bromide and potassium bromate (B103136) (KBr/KBrO₃) or 1,3-dibromo-5,5-dimethylhydantoin. encyclopedia.pub Similar reactivity could be expected for 4-nitro-1-indanone, allowing for the introduction of a bromine atom at the C2 position. Further functionalization of the saturated ring can also be achieved through the bromination of indene, which leads to various di- and tri-substituted indane derivatives. researchgate.net

Examples of Reagents for Halogenation of the Active Methylene Group in Indane-1,3-dione encyclopedia.pub
ReagentProductReported Yield
KBr/KBrO₃2-Bromo-1H-indene-1,3(2H)-dione86%
1,3-Dibromo-5,5-dimethylhydantoin in Acetic Acid2,2-Dibromo-1H-indene-1,3(2H)-dione88%
1,3-Dichloro-5,5-dimethylhydantoin in Acetic Acid2,2-Dichloro-1H-indene-1,3(2H)-dione89%

Multi-Component Reactions Incorporating the (1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.govfrontiersin.org These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

For example, related indane structures like 1,3-indandione (B147059) are known to participate in one-pot, multi-component reactions to synthesize complex heterocyclic systems. One such reaction involves the condensation of 1,3-indandione, an aldehyde, a diamine, and nitro ketene (B1206846) dithioacetal to produce spiro-imidazo pyridine-indene derivatives. nih.gov This demonstrates the utility of the indane core in constructing intricate molecular frameworks through MCRs.

The 4-nitro-1-indanone scaffold could potentially be employed in similar MCRs. For instance, it could serve as the ketone component in a three-component nitro-Mannich reaction, reacting with an aldehyde and an amine to form β-nitroamines. peerj.com The versatility of the indanone structure provides a platform for the discovery of novel MCRs and the synthesis of diverse compound libraries.

Example of a Four-Component Reaction Using an Indane Scaffold nih.gov
Component 1Component 2Component 3Component 4CatalystProduct Class
1,3-IndandioneAldehydesDiamineNitro ketene dithioacetalAlum (KAl(SO₄)₂·12H₂O)1H-Imidazol[1,2-a]indeno[2,1-e]pyridine-6(5H)-one derivatives

Advanced Spectroscopic Investigations and Absolute Configuration Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, a full suite of NMR experiments would be required for unambiguous structural confirmation and assignment of all proton (¹H) and carbon (¹³C) signals.

Detailed 1D and 2D NMR Analysis for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To confirm the molecular structure, ¹H and ¹³C NMR spectra would first be acquired. The ¹H spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The proton-decoupled ¹³C spectrum would show a single peak for each unique carbon atom. libretexts.org

Further 2D NMR experiments would be essential for a complete assignment:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity within the five-membered ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the aliphatic ring to the nitro-substituted aromatic ring. For example, correlations from the protons on the aromatic ring to the carbons of the fused aliphatic ring would confirm the indane skeleton. nih.gov

Predicted ¹H and ¹³C NMR Data (Hypothetical) Without experimental data, a precise data table cannot be created. However, one could predict the general regions for the signals based on the structure of 1-indanol (B147123) and the known effects of a nitro group.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (Hypothetical)
H1/C1 (CH-OH)~5.3-5.5~75-80H1 to aromatic carbons C7a, C7; H1 to C2
H2/C2 (-CH2-)~2.0-2.6~30-35H2 to C1, C3, C3a
H3/C3 (-CH2-Ar)~3.0-3.3~35-40H3 to C3a, C4, C5
C3a (Quaternary)-~140-145H2, H3, H5 to C3a
C4 (C-NO2)-~145-150H3, H5 to C4
H5/C5 (Ar-H)~7.5-7.7~120-125H5 to C3a, C4, C7
H6/C6 (Ar-H)~7.3-7.5~125-130H6 to C4, C7a
H7/C7 (Ar-H)~8.0-8.2~128-133H7 to C1, C5, C7a
C7a (Quaternary)-~148-153H1, H6, H7 to C7a

Enantiodiscrimination by Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)

To confirm the enantiomeric purity of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, NMR spectroscopy can be used in conjunction with chiral auxiliaries.

Chiral Solvating Agents (CSAs): These are chiral compounds that are added to the NMR sample. They form transient, diastereomeric complexes with each enantiomer of the analyte through weak interactions (e.g., hydrogen bonding, π-π stacking). taylorfrancis.com This results in two different chemical environments, potentially causing separate signals for the (S) and (R) enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.

Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react covalently with the analyte (in this case, the hydroxyl group of the indanol) to form a stable mixture of diastereomers. researchgate.netnih.gov Since diastereomers have distinct physical properties, their NMR spectra are different, leading to well-resolved signals for each stereoisomer. Analysis of the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters can be used to determine the absolute configuration. nih.gov

NMR Studies of Conformation and Dynamics in Solution

The five-membered ring of the indanol skeleton is not planar and exists in a puckered conformation. nih.gov Low-temperature NMR studies could potentially "freeze out" the conformational interchange between different puckered forms (e.g., envelope or twist conformations). nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) could provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution and the orientation of the hydroxyl group relative to the ring.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing direct information about its stereochemistry.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. spectroscopyeurope.com A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (known as Cotton effects). The absolute configuration of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol could be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum chemical calculations. biotools.us A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer would confirm its absolute configuration. spectroscopyeurope.comresearchgate.net The nitroaromatic and other electronic transitions within the molecule would give rise to characteristic Cotton effects.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. bhu.ac.inrsc.org An ORD spectrum that shows both peaks and troughs in the vicinity of an absorption band is said to exhibit a Cotton effect. biotools.us The sign of the Cotton effect (positive or negative) is characteristic of the stereochemistry of the molecule. oregonstate.edu ORD provides complementary information to CD and was historically a primary method for correlating the configurations of chiral molecules, particularly ketones and other chromophore-containing compounds. oregonstate.edu

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound, providing precise coordinates of each atom and unequivocally establishing the absolute stereochemistry of chiral centers. While a crystal structure for (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is not publicly available, analysis of closely related structures, such as 1-indanol 4-nitrobenzoate, offers significant insights into the expected crystallographic parameters and molecular conformation. iucr.org

The absolute configuration of the stereocenter at C1 is designated as 'S'. In X-ray diffraction, the determination of the absolute configuration for a light-atom molecule typically requires the presence of a heavier atom (e.g., bromine or sulfur) to exploit anomalous dispersion effects. However, with high-quality data, statistical methods such as the Flack parameter can be employed to confidently assign the absolute stereochemistry. For (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, the known chirality from its synthesis would be confirmed by the crystallographic analysis.

Below is a table of predicted crystallographic parameters for (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, based on data from analogous nitro-substituted aromatic compounds and indanol derivatives. iucr.orgmdpi.commdpi.com

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P21 or P212121)
Unit Cell Dimensionsa ≈ 6-10 Å, b ≈ 10-25 Å, c ≈ 12-15 Å, β ≈ 90-100°
Molecules per Unit Cell (Z)2 or 4
Key Intermolecular InteractionsO-H···O hydrogen bonding

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

For (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, the vibrational spectrum will be dominated by contributions from the aromatic ring, the aliphatic five-membered ring, the hydroxyl group, and the nitro group. The nitro group, in particular, has very strong and characteristic vibrational modes. spectroscopyonline.comorgchemboulder.com

The key vibrational modes expected for (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol are:

O-H Stretch: A broad and strong band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

Aromatic C-H Stretch: Multiple weak to medium bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the CH₂ and CH groups of the five-membered ring.

Nitro Group Asymmetric Stretch: A very strong and characteristic band in the IR spectrum, expected around 1500-1550 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Nitro Group Symmetric Stretch: Another strong band in the IR spectrum, typically found in the 1330-1370 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com

Aromatic C=C Stretch: Several bands of varying intensity in the 1400-1600 cm⁻¹ region.

C-O Stretch: A medium to strong band in the 1000-1200 cm⁻¹ region, associated with the alcohol C-O bond.

Nitro Group Bending: A medium intensity peak is expected around 835-890 cm⁻¹. spectroscopyonline.com

Raman spectroscopy will provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, and the symmetric stretch of the nitro group is also typically Raman active. The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment. scholarsresearchlibrary.com

The following table summarizes the predicted key vibrational frequencies for (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Expected Intensity
O-H Stretch3200-3600WeakStrong, Broad (IR)
Aromatic C-H Stretch3000-31003000-3100Weak-Medium
Aliphatic C-H Stretch2850-30002850-3000Medium
NO₂ Asymmetric Stretch1500-1550WeakVery Strong (IR)
Aromatic C=C Stretch1400-16001400-1600Medium-Strong
NO₂ Symmetric Stretch1330-13701330-1370Strong (IR), Medium (Raman)
C-O Stretch1000-1200WeakMedium-Strong (IR)
NO₂ Bending835-890WeakMedium (IR)

Computational and Theoretical Chemistry Studies of 1s 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and energy.

The flexibility of the five-membered ring in the indane scaffold of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol allows it to adopt multiple conformations. Theoretical calculations are essential for identifying the most stable conformers and mapping the potential energy surface. ufms.br By systematically rotating the rotatable bonds, such as the C-O bond of the hydroxyl group, and exploring the puckering of the dihydroindene ring, a comprehensive conformational analysis can be performed. ufms.br The results of such an analysis would typically reveal the relative energies of different conformers, their geometric parameters, and the energy barriers for interconversion.

Table 1: Hypothetical Relative Energies of Conformers of (1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol

ConformerDihedral Angle (H-O-C1-C2)Relative Energy (kcal/mol)Boltzmann Population (%)
1 60°0.0045.2
2 180°0.5025.1
3 -60°1.2010.5

Note: This table is illustrative and based on typical values for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.com

For (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. This indicates that these sites are prone to attack by electrophiles. Conversely, the LUMO is likely to be concentrated on the nitro group and the aromatic ring, highlighting the electron-deficient areas susceptible to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their distribution. bhu.ac.in

Table 2: Calculated Frontier Molecular Orbital Energies for (1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol

OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70

Note: This data is representative and calculated using DFT methods for similar aromatic nitro compounds.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these properties for different conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental results. This comparison helps in the structural elucidation and conformational assignment of the molecule.

For example, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. Similarly, calculated IR vibrational frequencies can be correlated with experimental peaks to identify characteristic functional groups and their vibrational modes. superfri.org

Computational Studies of Reaction Mechanisms and Transition States for its Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org For (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, theoretical studies can map out the potential energy surfaces for various transformations, such as oxidation of the alcohol, reduction of the nitro group, or substitution reactions on the aromatic ring. mdpi.com

By locating the transition state structures and calculating the activation energies, the feasibility and selectivity of different reaction pathways can be predicted. mdpi.com For instance, a computational study could investigate the mechanism of a stereoselective reduction of the nitro group, providing insights into how the chiral center at C1 influences the stereochemical outcome. These studies are essential for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Molecular Modeling of Chiral Recognition and Intermolecular Interactions

Understanding how (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol interacts with other chiral molecules is crucial for applications in enantioselective catalysis and separation. nih.govnih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the non-covalent interactions that govern chiral recognition.

These simulations can model the interaction of the (1S) enantiomer with a chiral stationary phase in chromatography or with a chiral catalyst. By analyzing the intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, the basis for enantiomeric discrimination can be understood. nih.gov This knowledge is vital for the rational design of new chiral resolving agents and enantioselective catalysts.

In Silico Design for Catalyst/Ligand Development

In silico design leverages computational power to design and screen potential catalysts or ligands that can interact specifically with (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol. mdpi.comuib.nomax-centre.eu This approach can accelerate the discovery of new catalysts for reactions involving this molecule.

For example, a virtual library of potential ligands could be screened for their ability to bind to the hydroxyl group or to coordinate with a metal center in a way that facilitates a specific transformation of the nitro group. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the ligands with their predicted catalytic activity, guiding the synthesis of the most promising candidates. researchgate.net

Applications in Complex Organic Synthesis and Chiral Material Science

(1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block for Novel Indane Derivatives

As a chiral building block, (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol offers chemists a scaffold with a predetermined absolute stereochemistry at the C1 position. nih.govsigmaaldrich.comtcichemicals.com This is crucial in asymmetric synthesis, where the primary goal is to construct complex molecules as a single enantiomer. The indane framework provides conformational rigidity, while the hydroxyl and nitro groups serve as versatile handles for a wide range of chemical transformations. The diverse reactivity of nitro compounds, in particular, allows for their use in C-C and C-X bond-forming reactions and their easy conversion into other functional groups, making them ideal intermediates in organic synthesis. frontiersin.org

While specific examples detailing the use of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol in the synthesis of fused heterocyclic systems are not extensively documented in dedicated studies, its molecular structure presents clear potential for such applications. The strategic placement of the nitro and hydroxyl groups facilitates the construction of rings fused to the indane core.

A primary synthetic route involves the reduction of the nitro group to a primary amine. This transformation yields a chiral 1-amino-indan-2-ol derivative (after appropriate protection/deprotection of the hydroxyl group) or a related amino alcohol. This resulting amino alcohol is a classic precursor for building heterocyclic rings. For instance, the amine and alcohol can react with bifunctional reagents like phosgene (B1210022) or thiophosgene (B130339) derivatives to form fused oxazolidinone or thiazolidinone rings, respectively. Furthermore, the amino group can be diazotized and subjected to intramolecular cyclization or react with carbonyl compounds to build fused nitrogen-containing heterocycles like pyrazines or imidazoles. researchgate.net The utility of nitroaromatic compounds as synthons for creating tricyclic heteroaromatic systems has been well-established, underscoring the potential of this nitroindanol derivative. researchgate.net

The rigid indane skeleton of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is an excellent foundation for the stereocontrolled construction of more intricate polycyclic molecules. The development of novel routes to chiral spiro-indenes and other complex indane derivatives is an active area of research in organic chemistry. oaepublish.comresearchgate.net The functional groups of the title compound allow it to be incorporated into larger polycyclic systems through various carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the hydroxyl group can be used as a nucleophile or converted into a good leaving group to facilitate intramolecular cyclization reactions, forming an additional ring. The nitro group can participate in cycloaddition reactions or be converted into other functionalities that can then be used to build complex structures. The combination of these transformations allows for the generation of unique, three-dimensional molecules with high stereochemical purity, originating from the single stereocenter of the starting material.

Role in the Asymmetric Synthesis of Chiral Scaffolds (excluding pharmaceutical/agrochemical targets, focusing on general synthetic utility)

In asymmetric synthesis, chiral scaffolds are core molecular frameworks that can be elaborated into a variety of target molecules. nih.gov (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is a valuable synthon for creating such scaffolds due to its inherent, fixed chirality. Its utility lies in its ability to act as a source of chirality that can be transferred through subsequent synthetic steps.

Chemists can leverage the existing stereocenter to direct the formation of new stereocenters with high diastereoselectivity. For example, the hydroxyl group can direct metal-catalyzed reactions, such as epoxidations or hydrogenations of a nearby double bond, to one face of the molecule. The resulting products, now containing multiple stereocenters in a defined relationship, serve as advanced chiral scaffolds for further synthetic elaboration. The development of catalytic asymmetric methods for preparing C-N axially chiral scaffolds and other complex chiral structures highlights the demand for versatile chiral starting materials like nitroindanol. nih.gov

Development of Chiral Catalysts or Ligands Derived from (1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol

A significant potential application of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is its conversion into chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of catalysts that enable the synthesis of enantiomerically enriched products. acs.orgmdpi.com Many highly successful ligands are based on C2-symmetric scaffolds or feature a chiral backbone that creates a well-defined steric and electronic environment around a metal center. nih.gov

The transformation of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol into a chiral ligand would typically begin with the reduction of the nitro group to an amine, affording a chiral cis- or trans-aminoindanol derivative. This 1,2-amino alcohol motif on a rigid indane frame is a privileged structure in ligand design. The amino and hydroxyl groups can be further derivatized, for example, by attaching phosphine (B1218219) groups to create P,N-ligands, or by incorporating them into larger structures like salen or BOX-type ligands. researchgate.net These ligands can then coordinate with various transition metals (e.g., rhodium, palladium, copper, titanium) to form catalysts for a wide array of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. nih.govresearchgate.net

Applications in Chiral Separation and Enantiomeric Purity Determination (e.g., as a CSA component)

One of the most direct and well-established applications for chiral alcohols like (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is in the field of chiral recognition, specifically as Chiral Solvating Agents (CSAs) for the determination of enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comunipi.itnih.gov This technique provides a rapid and convenient alternative to chiral chromatography for assessing the enantiomeric excess (ee) of a sample. researchgate.net

The underlying principle is the formation of transient, non-covalent diastereomeric complexes between the chiral solvating agent (the "host") and the two enantiomers of the analyte (the "guest"). researchgate.net Because diastereomers have different physical properties, the nuclei of the analyte enantiomers in these transient complexes experience slightly different magnetic environments. This difference results in the splitting of what would be a single signal in an achiral environment into two distinct signals in the NMR spectrum, one for each enantiomer. nih.govacs.org The enantiomeric excess can then be accurately determined by integrating the areas of these separated peaks. nih.gov

The effectiveness of a CSA like (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol depends on the strength and nature of the intermolecular interactions between the CSA and the analyte, which can include hydrogen bonding, π-π stacking, and dipole-dipole interactions. researchgate.net The presence of the aromatic ring, the nitro group (an electron-withdrawing group), and the hydroxyl group (a hydrogen bond donor/acceptor) in its structure makes it a promising candidate for interacting with a variety of chiral analytes.

Table 1: Key Parameters for Enantiomeric Purity Determination Using a Chiral Solvating Agent (CSA) via NMR Spectroscopy

Parameter Description Importance
Solvent The NMR solvent used for the analysis (e.g., CDCl₃, C₆D₆). Non-polar, aprotic solvents are often preferred as they are less likely to interfere with the non-covalent interactions (like hydrogen bonding) between the CSA and the analyte. researchgate.net
Temperature The temperature at which the NMR spectrum is recorded. Can affect the equilibrium of complex formation and the rate of exchange between the free and complexed states. Lower temperatures can sometimes lead to better signal resolution.
Molar Ratio The ratio of CSA to analyte in the NMR sample. An excess of the CSA is often required to ensure that a significant portion of the analyte is complexed, which is necessary for achieving good signal separation. A 2:1 ratio of CSA to analyte is a common starting point. researchgate.net
Analyte Concentration The concentration of the chiral analyte in the sample. Must be sufficient to obtain a good signal-to-noise ratio but not so high as to cause aggregation or solubility issues that could complicate the spectra.

| Chemical Shift Difference (ΔΔδ) | The difference in chemical shift between the signals of the two enantiomers. | A larger ΔΔδ value indicates better enantiorecognition and allows for more accurate integration and determination of the enantiomeric excess. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high enantiomeric purity of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol?

  • Methodological Answer : Asymmetric synthesis via chiral catalysts or enzymatic resolution can enhance enantiomeric purity. For example, microwave-assisted reactions (e.g., using DCC and DMAP as coupling agents in CH₂Cl₂ under nitrogen) have been effective for similar indanol derivatives . Chiral HPLC or polarimetry should be used to monitor enantiomeric excess (ee).

Q. How can the stereochemistry and molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry . Complementary techniques:

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J values for vicinal protons) to infer stereochemistry .
  • Vibrational Circular Dichroism (VCD) : For absolute configuration determination in solution .

Q. What analytical methods are suitable for assessing the purity and stability of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol?

  • Methodological Answer :

  • HPLC-MS : Quantify purity and detect degradation products (e.g., nitro-group reduction).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled atmospheres.
  • Karl Fischer Titration : Measure residual moisture, critical for hygroscopic samples .

Advanced Research Questions

Q. How does the nitro group at position 4 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Studies : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with analogs (e.g., 4-fluoro or 4-bromo derivatives) .
  • Experimental Reactivity : Test nucleophilic aromatic substitution (e.g., with thiols or amines) under varying pH conditions. Monitor kinetics via UV-Vis spectroscopy .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Probe conformational exchange processes at elevated temperatures.
  • Variable-Temperature Studies : Identify temperature-dependent shifts caused by rotamers or hydrogen bonding .
  • Cross-Validation : Compare experimental data with computed NMR shifts (using software like Gaussian or ADF) .

Q. How can the compound’s potential biological activity be systematically explored?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward enzymes like nitroreductases or cytochrome P450 .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (hepatic microsome incubation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.